![molecular formula C17H22ClN3O3S B2904659 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide CAS No. 1797226-95-9](/img/structure/B2904659.png)
2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide
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Description
The compound “2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide” is a complex organic molecule that contains a quinoxaline ring, a sulfonamide group, a chloro group, and a cyclohexyl group . Quinoxaline is a nitrogen-containing heterocyclic compound that is widely used in pharmaceuticals . Sulfonamides are a group of compounds known for their antibiotic properties .
Molecular Structure Analysis
Quinoxaline is a bicyclic compound, consisting of a benzene ring fused to a pyrazine ring . The sulfonamide group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . The cyclohexyl group is a cycloalkane with a six-membered ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the sulfonamide group might undergo hydrolysis, and the quinoxaline ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water . The cyclohexyl group might increase its lipophilicity .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific studies or literature, it’s difficult to predict the mechanism of action .
Future Directions
properties
IUPAC Name |
2-chloro-N-[[1-(2-hydroxyethyl)cyclohexyl]methyl]quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S/c18-16-11-19-15-10-13(4-5-14(15)21-16)25(23,24)20-12-17(8-9-22)6-2-1-3-7-17/h4-5,10-11,20,22H,1-3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRDSGLJIZFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)CNS(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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